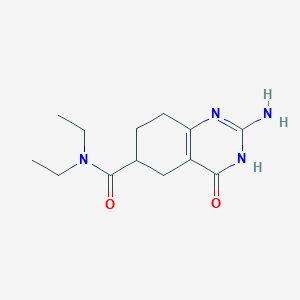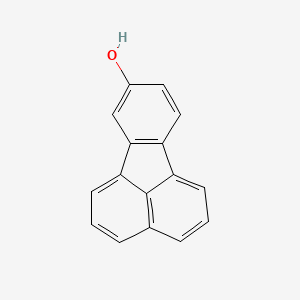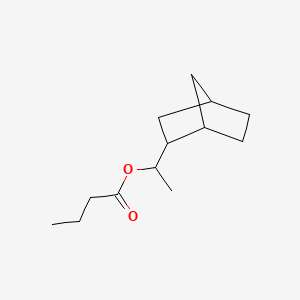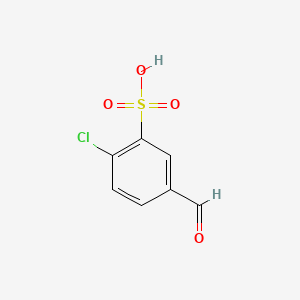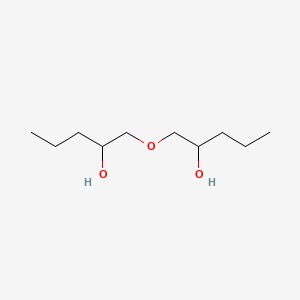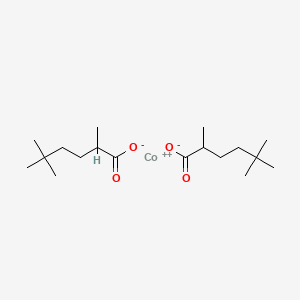
Cobalt bis(2,5,5-trimethylhexanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt bis(2,5,5-trimethylhexanoate) is a coordination compound with the molecular formula C₁₈H₃₄CoO₄. It is a cobalt(II) salt of 2,5,5-trimethylhexanoic acid. This compound is known for its applications in various industrial and research fields due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cobalt bis(2,5,5-trimethylhexanoate) can be synthesized through the reaction of cobalt(II) acetate with 2,5,5-trimethylhexanoic acid in an organic solvent. The reaction typically requires heating and stirring to ensure complete dissolution and reaction of the starting materials. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of cobalt bis(2,5,5-trimethylhexanoate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous stirring to maintain homogeneity. The product is often purified through distillation or other separation techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt bis(2,5,5-trimethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to cobalt(0) under specific conditions.
Substitution: Ligand exchange reactions can occur, where the 2,5,5-trimethylhexanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often require the presence of other ligands and may be facilitated by heating.
Major Products Formed:
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(0) metal.
Substitution: New cobalt complexes with different ligands.
Applications De Recherche Scientifique
Cobalt bis(2,5,5-trimethylhexanoate) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential role in biological systems and enzyme mimetics.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of coatings, inks, and dyes due to its stability and color properties.
Mécanisme D'action
The mechanism of action of cobalt bis(2,5,5-trimethylhexanoate) involves its ability to coordinate with other molecules and ions. This coordination can alter the electronic properties of the cobalt center, making it an effective catalyst. The compound can interact with molecular targets through ligand exchange and redox reactions, influencing various chemical pathways .
Comparaison Avec Des Composés Similaires
Cobalt bis(2-ethylhexanoate): Similar in structure but with different alkyl groups.
Cobalt bis(acetylacetonate): Contains acetylacetonate ligands instead of 2,5,5-trimethylhexanoate.
Cobalt bis(benzoate): Contains benzoate ligands.
Uniqueness: Cobalt bis(2,5,5-trimethylhexanoate) is unique due to the presence of the bulky 2,5,5-trimethylhexanoate ligands, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it particularly useful in applications where stability and specific reactivity are required .
Propriétés
Numéro CAS |
84215-43-0 |
|---|---|
Formule moléculaire |
C18H34CoO4 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
cobalt(2+);2,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.Co/c2*1-7(8(10)11)5-6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |
Clé InChI |
BJUHRJZEHXEVKP-UHFFFAOYSA-L |
SMILES canonique |
CC(CCC(C)(C)C)C(=O)[O-].CC(CCC(C)(C)C)C(=O)[O-].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


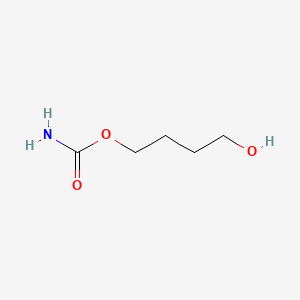


![benzyl 2-[[1-benzyl-2-[[2-[[1-[[1-[[1-[[2-[[1-(hydroxymethyl)-2-[(4-nitrophenyl)methoxy]-2-oxo-ethyl]amino]-1-[(4-hydroxyphenyl)methyl]-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-3-methyl-butyl]carbamoyl]-3-methyl-butyl]amino]-1-(1H-imidazol-4-ylmethyl)-2-oxo-ethyl]amino]-2-oxo-ethyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12653497.png)
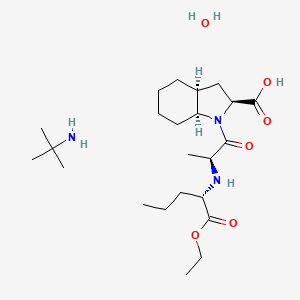

![[(9Z,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-(methylamino)-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B12653502.png)
